1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea
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Overview
Description
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its utility in various chemical reactions.
Preparation Methods
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl precursors. These precursors are then subjected to a series of reactions, including amination and thiourea formation, under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Biology: Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Compared to other similar compounds, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea stands out due to its unique combination of a cyclohexyl group and a diphenylethyl group. Similar compounds include:
1R,2R-(-)-cyclohexanediamine: Known for its use in asymmetric synthesis.
α-Chiral primary amines: Valuable in the synthesis of pharmaceuticals and as chiral ligands.
This compound’s distinct structure and properties make it a versatile and valuable compound in various scientific and industrial applications.
Biological Activity
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical formula is C17H24N2OS, and it features a thiourea functional group that is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The structure includes a dimethylamino group and a hydroxy-diphenylethyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . Another research indicated that certain thiourea derivatives could effectively inhibit angiogenesis and alter cancer cell signaling pathways .
Cell Line | IC50 (µM) |
---|---|
Pancreatic Cancer | 3 - 14 |
Breast Cancer | 7 - 20 |
Human Leukemia | 1.5 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Thiourea derivatives have been reported to exhibit antibacterial activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups enhances the antimicrobial efficacy of these compounds .
Anti-inflammatory Activity
Thiourea compounds are known for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activities of thiourea derivatives are largely attributed to their ability to interact with specific molecular targets within cells. For example:
- Anticancer Mechanism : They may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : These compounds can interfere with bacterial cell wall synthesis or disrupt metabolic processes critical for bacterial survival.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of various thiourea derivatives on human breast cancer cells. The results showed that the tested compounds significantly inhibited cell growth and induced apoptosis, with the most potent derivative exhibiting an IC50 value of 5 µM .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiourea derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with specific substitutions on the thiourea moiety exhibited enhanced antibacterial activity compared to their analogs .
Properties
Molecular Formula |
C23H31N3OS |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22-/m1/s1 |
InChI Key |
BIOUFBCQNRENED-GXRSIYKFSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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